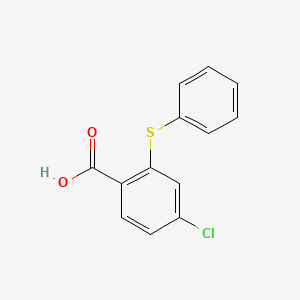

4-Chloro-2-phenylsulfanylbenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-phenylsulfanylbenzoic acid, also known as 4-CPSB, is a type of organic compound that is commonly used in scientific research. It is a chlorinated derivative of benzoic acid, and is composed of a benzene ring with a chlorine atom and a sulfanyl group attached to the fourth position. 4-CPSB has a wide range of applications in the scientific community, ranging from synthesis methods to biochemical and physiological effects.

Scientific Research Applications

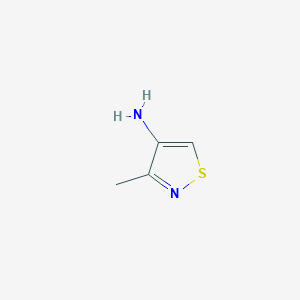

Heterocyclic Synthesis and Drug Discovery

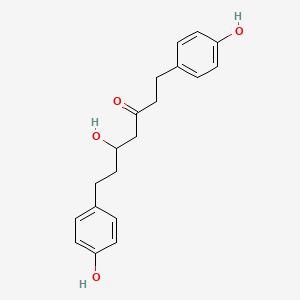

4-Chloro-2-fluoro-5-nitrobenzoic acid, a structurally related compound, serves as a multireactive building block in heterocyclic oriented synthesis (HOS). It is utilized for preparing substituted nitrogenous heterocycles, including benzimidazoles, benzotriazoles, and quinoxalinones. These heterocycles are significant in drug discovery, indicating the potential utility of related compounds like 4-Chloro-2-phenylsulfanylbenzoic acid in synthesizing diverse libraries of bioactive molecules (Křupková et al., 2013).

Crystal Engineering and Supramolecular Chemistry

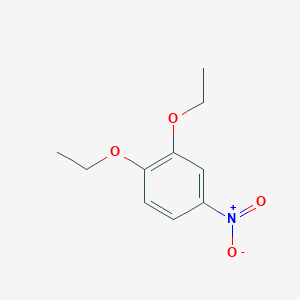

Research on 2-Chloro-4-nitrobenzoic acid, which shares a halogenated benzoic acid core with 4-Chloro-2-phenylsulfanylbenzoic acid, demonstrates its utility in crystal engineering. Molecular salts of this compound with pyridyl and benzoic acid derivatives highlight the importance of halogen bonds in crystal structures. This suggests that compounds like 4-Chloro-2-phenylsulfanylbenzoic acid could play a crucial role in designing new molecular materials with specific crystallographic properties (Oruganti et al., 2017).

Synthetic Methodologies and Intermediates

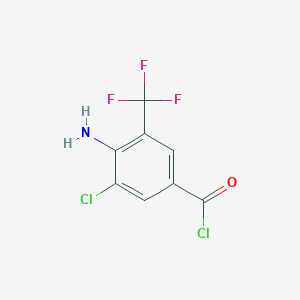

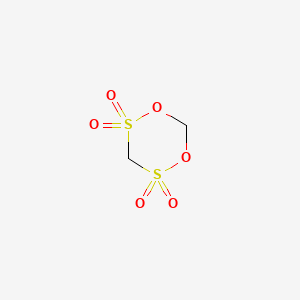

The synthesis of 3-Chloro-6-methyl-dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide from a related chloro-sulfonyl chloride methyl benzoate underscores the role of such compounds in generating key pharmaceutical intermediates. This process, involving condensation, methylation, and cyclization, illustrates the potential of 4-Chloro-2-phenylsulfanylbenzoic acid as a precursor in complex organic syntheses (Xiu-lan, 2009).

Material Science and Ink Synthesis

A study on the synthesis of fluorescent agents from chloro 2 aminobenzoic acid for use in offset printing ink indicates the chemical's utility in developing anti-falsification materials. The approach to enhance yield and reduce solvent volume could be mirrored in applications involving 4-Chloro-2-phenylsulfanylbenzoic acid, showcasing its potential in material science and secure printing technologies (Wen, 2000).

properties

IUPAC Name |

4-chloro-2-phenylsulfanylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO2S/c14-9-6-7-11(13(15)16)12(8-9)17-10-4-2-1-3-5-10/h1-8H,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLYPQBMNAHHULI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=C(C=CC(=C2)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70548368 |

Source

|

| Record name | 4-Chloro-2-(phenylsulfanyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70548368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13421-07-3 |

Source

|

| Record name | 4-Chloro-2-(phenylsulfanyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70548368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chlorothiazolo[5,4-b]pyridine](/img/structure/B1314447.png)

![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbaldehyde](/img/structure/B1314457.png)

![(S)-4-[[(Tert-butoxy)carbonyl]amino]-5-[[(tert-butyl)dimethylsilyl]oxy]pentanoic acid methyl ester](/img/structure/B1314459.png)